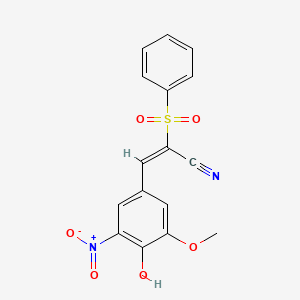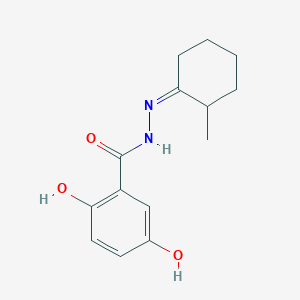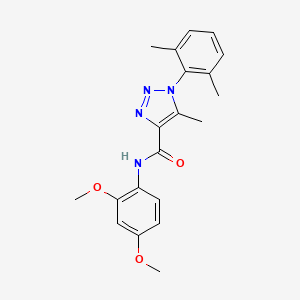![molecular formula C17H13BrFN3OS B4574980 N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4574980.png)
N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea is a useful research compound. Its molecular formula is C17H13BrFN3OS and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.99467 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Compounds related to N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea have been explored for various pharmacological activities. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and potent muscle-relaxant properties, which appear to be centrally mediated. These findings suggest that modifications in the chemical structure of urea derivatives can lead to significant pharmacological effects, including separation from other CNS activities like anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).
Cytokinin-like Activity in Plant Biology
Urea derivatives have shown to be positive regulators of cell division and differentiation in plants, acting as synthetic cytokinins. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known for their cytokinin-like activity, which often exceeds that of adenine compounds. This activity is critical in in vitro plant morphogenesis studies, enhancing adventitious root formation and offering insights into the mode of action of these compounds (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Investigations
Research into urea derivatives also includes their potential as enzyme inhibitors and anticancer agents. For example, seventeen urea derivatives were evaluated for their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Additionally, some of these compounds displayed in vitro anticancer activity against prostate cancer cell lines, indicating the therapeutic potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Material Science Applications
In material science, urea derivatives have been utilized in the synthesis of chitin nanofibers using deep eutectic solvents, which are mixtures of choline halide and thiourea. This process highlights the role of urea derivatives in facilitating the production of nanofibers, which have applications in creating bio-nanocomposite gel beads for drug delivery systems (Mukesh et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3OS/c1-10-15(11-6-8-12(19)9-7-11)21-17(24-10)22-16(23)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUJLDBRQBQNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4574918.png)
![diethyl 5-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4574921.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4574940.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4574946.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4574952.png)
![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)

![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4574974.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4574976.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4574983.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4574988.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4574990.png)
